1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol
Description
1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol is a secondary alcohol featuring a biphenyl ether scaffold with a 4-fluorobenzyloxy group at the ortho position of the phenyl ring and a hydroxymethyl (-CH₂OH) substituent (Figure 1). This structure combines the electron-withdrawing fluorine atom with a flexible ether linkage, which may influence its physicochemical properties, such as solubility and lipophilicity, as well as its reactivity in synthetic or biological contexts.
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9,11,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXEQGXQGCSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol, also known by its IUPAC name, is a compound with the chemical formula C15H15FO2 and a molecular weight of 246.28 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C15H15FO2 |
| Molecular Weight | 246.28 g/mol |
| MDL Number | MFCD12073417 |
| PubChem CID | 43504031 |
| Appearance | Liquid |
| Storage Temperature | Room Temperature (RT) |
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar phenolic compounds can inhibit colon cancer cell growth effectively. The mechanism often involves the modulation of apoptosis-related proteins, such as DR5 and DR6, which are crucial for inducing programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural components. The presence of the fluorine atom on the phenyl ring is hypothesized to enhance lipophilicity and potentially improve binding affinity to biological targets. SAR studies suggest that modifications on the phenyl rings can lead to variations in activity, with electron-donating groups generally enhancing potency against certain cancer cell lines .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cells
- Mechanistic Insights
- Comparative Efficacy
Comparison with Similar Compounds
Comparison with 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
